

An In-depth Technical Guide to 2-Ethylbenzoic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Ethylbenzoic acid

Cat. No.: B181335

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of **2-Ethylbenzoic acid**. The information presented herein is intended to support research and development activities by providing detailed experimental protocols and quantitative data.

Chemical Structure and Identification

2-Ethylbenzoic acid is an aromatic carboxylic acid. The structure consists of a benzene ring substituted with an ethyl group and a carboxylic acid group at positions 1 and 2, respectively.

Chemical structure of **2-Ethylbenzoic acid**.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	2-Ethylbenzoic acid
CAS Number	612-19-1[1]
Molecular Formula	C ₉ H ₁₀ O ₂ [1]
Molecular Weight	150.17 g/mol [1]
Canonical SMILES	CCC1=CC=CC=C1C(=O)O[1]
InChI Key	CGMMPMYKMDITEA-UHFFFAOYSA-N[1]

Physicochemical Properties

2-Ethylbenzoic acid is a white to off-white crystalline powder at room temperature.[1] A summary of its key physicochemical properties is presented in Table 2.

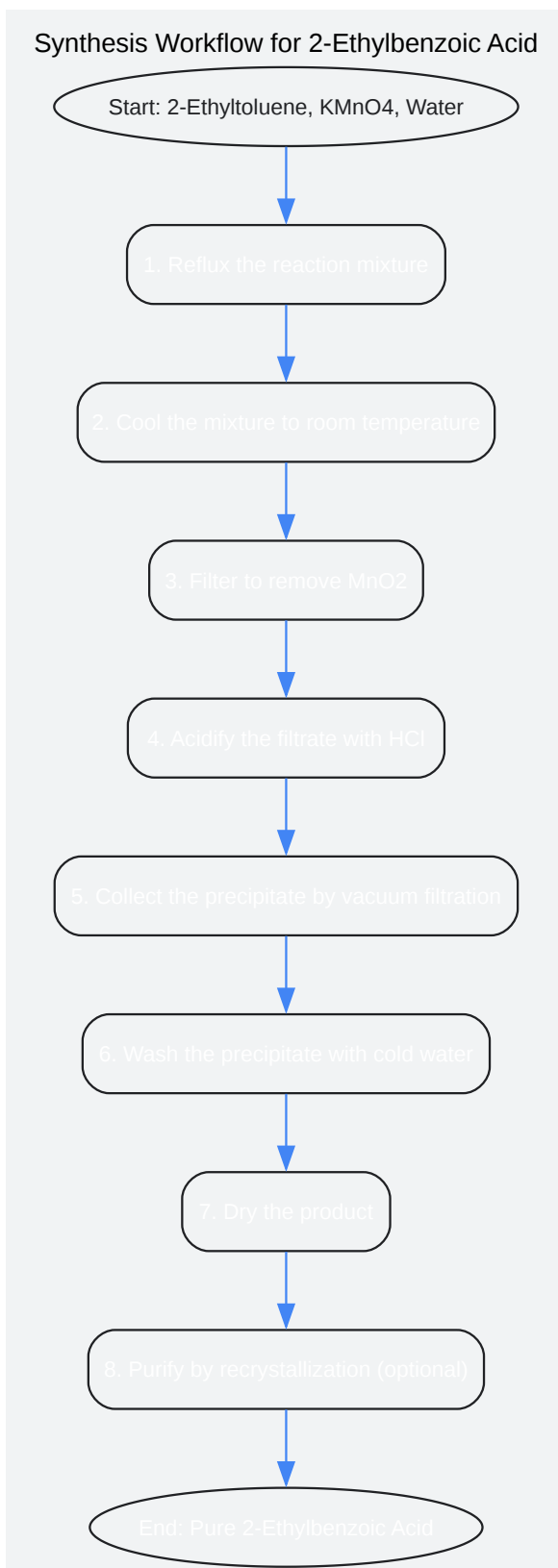
Table 2: Physicochemical Properties of **2-Ethylbenzoic Acid**

Property	Value
Melting Point	62-66 °C[2]
Boiling Point	259.7 ± 9.0 °C at 760 mmHg
pKa	3.79 at 25 °C[1][2]
Water Solubility	1.1 g/L at 25 °C[1]
Organic Solvent Solubility	Soluble in ethanol, acetone, and chloroform.[3]
Density	1.114 ± 0.06 g/cm ³
Refractive Index	1.530
Vapor Pressure	0.000857 mmHg at 25°C[2]
LogP	1.94720[2]

Experimental Protocols

Synthesis of 2-Ethylbenzoic Acid via Oxidation of 2-Ethyltoluene

This protocol outlines a common laboratory-scale synthesis of **2-Ethylbenzoic acid** by the oxidation of 2-ethyltoluene using potassium permanganate.



[Click to download full resolution via product page](#)

A typical workflow for the synthesis of **2-Ethylbenzoic acid**.

Materials:

- 2-Ethyltoluene
- Potassium permanganate (KMnO_4)
- Sodium carbonate (Na_2CO_3)
- Concentrated Hydrochloric acid (HCl)
- Deionized water
- Ethanol (for recrystallization)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine 2-ethyltoluene (1 equivalent), sodium carbonate (0.1 equivalents), and water.
- **Oxidation:** Heat the mixture to reflux. Slowly add a solution of potassium permanganate (2.5 equivalents) in water to the refluxing mixture over a period of 1-2 hours. The purple color of the permanganate will disappear as the reaction proceeds.
- **Reaction Monitoring:** Continue refluxing until the purple color persists, indicating the completion of the oxidation.
- **Workup:** Cool the reaction mixture to room temperature. The brown manganese dioxide (MnO_2) precipitate is removed by vacuum filtration.
- **Isolation:** Transfer the filtrate to a beaker and cool it in an ice bath. Slowly acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of **2-Ethylbenzoic acid** will form.
- **Purification:** Collect the crude product by vacuum filtration and wash with cold deionized water. The product can be further purified by recrystallization from an ethanol/water mixture.

[4][5]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pK_a) can be determined by titrating a solution of **2-Ethylbenzoic acid** with a standardized strong base and monitoring the pH.

Materials:

- **2-Ethylbenzoic acid**
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Ethanol or a suitable co-solvent (if needed for solubility)
- Deionized water
- pH meter and electrode
- Burette
- Magnetic stirrer and stir bar

Procedure:

- **Sample Preparation:** Accurately weigh a sample of **2-Ethylbenzoic acid** and dissolve it in a known volume of deionized water. If solubility is low, a co-solvent like ethanol can be used, and the pK_a in the mixed solvent system can be determined.
- **Titration:** Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode. Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.
- **Data Analysis:** Plot the pH versus the volume of NaOH added. The pK_a is the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of Aqueous Solubility by Gravimetric Method

Materials:

- **2-Ethylbenzoic acid**

- Deionized water
- Vials with screw caps
- Thermostatically controlled shaker or water bath
- Filtration apparatus (e.g., syringe filter)
- Analytical balance
- Oven

Procedure:

- **Equilibration:** Add an excess amount of **2-Ethylbenzoic acid** to a known volume of deionized water in a sealed vial.
- **Saturation:** Agitate the vial in a thermostatically controlled environment (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sampling:** Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included, using a filtered syringe.
- **Drying and Weighing:** Transfer the filtered solution to a pre-weighed container. Evaporate the solvent in an oven at a temperature below the melting point of the acid until a constant weight is achieved.
- **Calculation:** The solubility is calculated from the mass of the dried solute and the volume of the solution sampled.^[6]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra are crucial for confirming the structure of **2-Ethylbenzoic acid**.

^1H NMR (Proton NMR):

- Sample Preparation: Dissolve the sample in a deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6).
- Expected Chemical Shifts (in CDCl_3):
 - ~12 ppm (singlet, 1H): Carboxylic acid proton ($-\text{COOH}$). This peak is often broad.
 - ~7.2-8.1 ppm (multiplet, 4H): Aromatic protons.
 - ~2.8 ppm (quartet, 2H): Methylene protons ($-\text{CH}_2-$) of the ethyl group.
 - ~1.2 ppm (triplet, 3H): Methyl protons ($-\text{CH}_3$) of the ethyl group.

^{13}C NMR (Carbon-13 NMR):

- Sample Preparation: Same as for ^1H NMR.
- Expected Chemical Shifts (in CDCl_3):
 - ~173 ppm: Carboxylic acid carbonyl carbon ($-\text{COOH}$).
 - ~125-142 ppm: Aromatic carbons (6 signals).
 - ~26 ppm: Methylene carbon ($-\text{CH}_2-$).
 - ~16 ppm: Methyl carbon ($-\text{CH}_3$).^{[7][8][9]}

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Sample Preparation:

- KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin pellet.
- Attenuated Total Reflectance (ATR): Place the solid sample directly on the ATR crystal.

Key IR Absorption Bands:

- $\sim 2500\text{--}3300\text{ cm}^{-1}$ (broad): O-H stretch of the carboxylic acid, often showing broadness due to hydrogen bonding.[\[10\]](#)
- $\sim 1680\text{--}1710\text{ cm}^{-1}$ (strong): C=O stretch of the carboxylic acid.[\[11\]](#)
- $\sim 1600, 1450\text{ cm}^{-1}$: C=C stretches of the aromatic ring.
- $\sim 1210\text{--}1320\text{ cm}^{-1}$: C-O stretch of the carboxylic acid.[\[10\]](#)
- $\sim 900\text{--}960\text{ cm}^{-1}$ (broad): O-H bend of the carboxylic acid dimer.[\[11\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Ionization Method:

- Electron Ionization (EI) is a common method for this type of compound.

Expected Fragmentation Pattern:

- m/z 150: Molecular ion $[M]^+$.
- m/z 133: Loss of a hydroxyl radical ($\bullet\text{OH}$) from the molecular ion.
- m/z 122: This peak is not expected as a primary fragment.
- m/z 105: Loss of a carboxyl group ($-\text{COOH}$) is not a typical primary fragmentation. A more likely fragmentation is the loss of an ethyl radical followed by CO, or vice versa, but this is less common. The base peak is often the phenylacylium ion.
- m/z 91: Tropylium ion, a common fragment for alkylbenzenes, formed by rearrangement and loss of a carboxyl group.
- m/z 77: Phenyl cation, from the loss of the ethyl and carboxyl groups.[\[12\]](#)

Safety and Handling

2-Ethylbenzoic acid is classified as an irritant. It may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethylbenzoic acid | C₉H₁₀O₂ | CID 34170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. hmdb.ca [hmdb.ca]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. infrared spectrum of benzoic acid C₇H₆O₂ C₆H₅COOH prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. mass spectrum of benzoic acid C₇H₆O₂ C₆H₅COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Ethylbenzoic Acid: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181335#2-ethylbenzoic-acid-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com